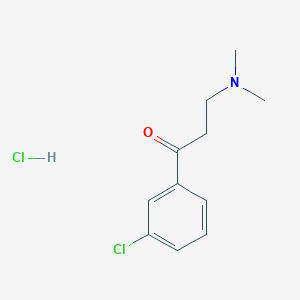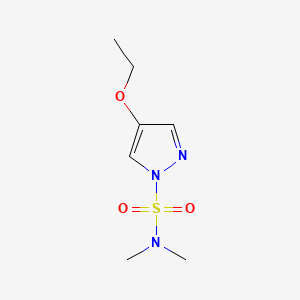
2,2,3-Tribromo-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Tribromo-butane is an organic compound with the molecular formula C₄H₇Br₃ It is a halogenated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon atoms in the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Tribromo-butane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br₂) to butane under controlled conditions. The reaction typically requires a catalyst, such as iron bromide (FeBr₃), to facilitate the bromination process. The reaction is carried out at a temperature range of 50-70°C to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Tribromo-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Reduction: Formation of butane.
Scientific Research Applications
2,2,3-Tribromo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 2,2,3-tribromo-butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic addition reactions, making it a useful reagent in organic synthesis. The pathways involved include the formation of carbon-bromine bonds and the subsequent substitution or elimination reactions.
Comparison with Similar Compounds
- 1,2,3-Tribromo-butane
- 1,1,2-Tribromo-butane
- 2,2,4-Tribromo-butane
Comparison: 2,2,3-Tribromo-butane is unique due to the specific positioning of the bromine atoms on the butane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other tribromo-butane isomers, this compound may exhibit different physical and chemical properties, such as boiling point, density, and reactivity towards nucleophiles and bases.
Properties
Molecular Formula |
C4H7Br3 |
|---|---|
Molecular Weight |
294.81 g/mol |
IUPAC Name |
(3R)-2,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |
InChI Key |
JDWNTZIECWWBAO-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(C)(Br)Br)Br |
Canonical SMILES |
CC(C(C)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)





![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)

![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)

